molecular formula C25H23N3O3S B2711257 4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide CAS No. 1705818-55-8

4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide

Cat. No.: B2711257
CAS No.: 1705818-55-8
M. Wt: 445.54
InChI Key: GMVIHDGAIFCTBN-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including a thiophene ring, an oxadiazole ring, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and thiophene-containing molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.

Industry

In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a functional material in electronic or optical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Tetrahydropyran Ring Formation: The tetrahydropyran ring can be formed through an intramolecular cyclization reaction, often involving an alcohol and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the tetrahydropyran derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied, such as inhibition of enzyme activity or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-phenyl-N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and biological activity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

4-phenyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-24(25(12-14-30-15-13-25)19-8-2-1-3-9-19)26-20-10-5-4-7-18(20)17-22-27-23(28-31-22)21-11-6-16-32-21/h1-11,16H,12-15,17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVIHDGAIFCTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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